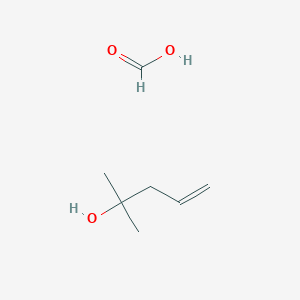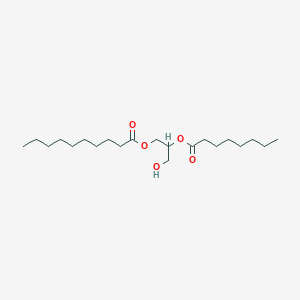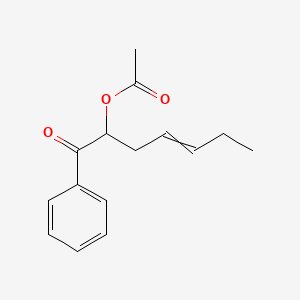
1-Oxo-1-phenylhept-4-en-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Oxo-1-phenylhept-4-en-2-yl acetate is an organic compound with the molecular formula C15H18O3 It is an ester derivative, characterized by the presence of an acetate group attached to a phenyl-substituted heptenone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxo-1-phenylhept-4-en-2-yl acetate typically involves the esterification of 1-Oxo-1-phenylhept-4-en-2-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
化学反応の分析
Types of Reactions
1-Oxo-1-phenylhept-4-en-2-yl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis involves heating the ester with a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Hydrolysis: Produces 1-Oxo-1-phenylhept-4-en-2-ol and acetic acid.
Reduction: Produces 1-Oxo-1-phenylhept-4-en-2-ol.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Oxo-1-phenylhept-4-en-2-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
作用機序
The mechanism of action of 1-Oxo-1-phenylhept-4-en-2-yl acetate involves its interaction with various molecular targets. In biological systems, it may act by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
1-Oxo-1-phenylhept-4-en-2-ol: The alcohol counterpart of the ester.
1-Oxo-1-phenylhept-4-en-2-yl chloride: The chloride derivative.
1-Oxo-1-phenylhept-4-en-2-yl methyl ether: The methyl ether derivative.
Uniqueness
1-Oxo-1-phenylhept-4-en-2-yl acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and physical properties compared to its analogs. This uniqueness makes it valuable in various synthetic and industrial applications.
特性
CAS番号 |
111948-18-6 |
|---|---|
分子式 |
C15H18O3 |
分子量 |
246.30 g/mol |
IUPAC名 |
(1-oxo-1-phenylhept-4-en-2-yl) acetate |
InChI |
InChI=1S/C15H18O3/c1-3-4-6-11-14(18-12(2)16)15(17)13-9-7-5-8-10-13/h4-10,14H,3,11H2,1-2H3 |
InChIキー |
BGOPPUAXZDIFFA-UHFFFAOYSA-N |
正規SMILES |
CCC=CCC(C(=O)C1=CC=CC=C1)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


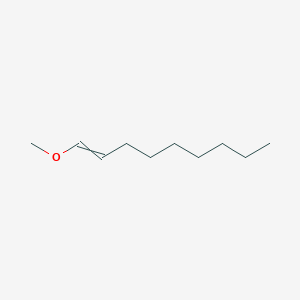
![Phosphorane, [(2-methoxyphenyl)methylene]triphenyl-](/img/structure/B14302986.png)
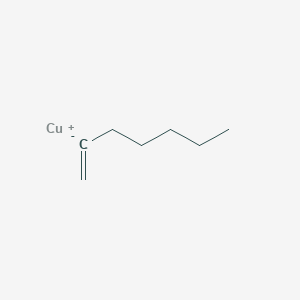
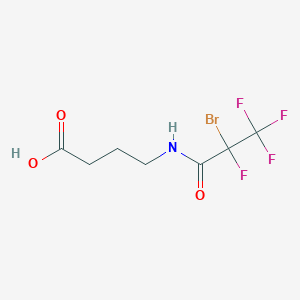
![2,2'-[1,2-Phenylenebis(methylene)]dipyridine](/img/structure/B14302996.png)
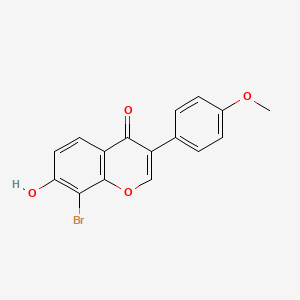
![2-{4-[(2-Cyanoethyl)(methyl)amino]phenyl}ethane-1,1,2-tricarbonitrile](/img/structure/B14303008.png)
![2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate](/img/structure/B14303012.png)
![2,5,8,11,14-Pentaoxabicyclo[13.2.1]octadec-16-ene](/img/structure/B14303016.png)
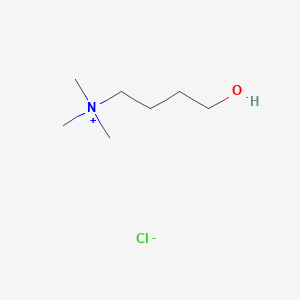
![Butyl 2-[bis(4-hydroxyphenyl)methyl]benzoate](/img/structure/B14303034.png)
